Benzenecarboximidamide, 4,4'-(2,4-furandiyl)bis(N-(1-methylethyl)-
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Overview
Description
Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- is a complex organic compound characterized by the presence of benzenecarboximidamide groups linked through a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- typically involves the reaction of benzenecarboximidamide derivatives with a furan-based linker. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
- Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
- Solvents: Dichloromethane (CH2Cl2), ethanol (C2H5OH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis(N-(1-ethylpropyl)-
- Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis(N-hydroxy-)
Uniqueness
Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- is unique due to its specific furan linkage and the presence of isopropyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
242807-48-3 |
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Molecular Formula |
C24H28N4O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N'-propan-2-yl-4-[4-[4-(N'-propan-2-ylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C24H28N4O/c1-15(2)27-23(25)19-9-5-17(6-10-19)21-13-22(29-14-21)18-7-11-20(12-8-18)24(26)28-16(3)4/h5-16H,1-4H3,(H2,25,27)(H2,26,28) |
InChI Key |
PXHFLMJWHYPADA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C1=CC=C(C=C1)C2=CC(=CO2)C3=CC=C(C=C3)C(=NC(C)C)N)N |
Origin of Product |
United States |
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